molecular formula C13H15ClN2O2S B7536565 1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide

1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide

Cat. No. B7536565
M. Wt: 298.79 g/mol
InChI Key: OWQXGVDFNAYUGK-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide, also known as CCT245737, is a small molecule inhibitor of checkpoint kinase 1 (CHK1). CHK1 is a protein kinase that plays a crucial role in the DNA damage response pathway, which is important for maintaining genomic stability. CCT245737 has been extensively studied for its potential use in cancer therapy, as it has shown promising results in preclinical studies.

Mechanism of Action

1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide works by inhibiting CHK1, which is a key regulator of the DNA damage response pathway. CHK1 is activated in response to DNA damage, and it phosphorylates several downstream targets, including CDC25A, which is involved in the G1/S cell cycle checkpoint. By inhibiting CHK1, 1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide prevents the activation of the G1/S checkpoint, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide has been shown to induce DNA damage and cell cycle arrest in cancer cells. It has also been shown to enhance the cytotoxic effects of chemotherapy and radiation therapy. In preclinical studies, 1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide has demonstrated antitumor activity in various cancer models, including lung, breast, and pancreatic cancer.

Advantages and Limitations for Lab Experiments

One advantage of 1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide is that it has shown promising results in preclinical studies, indicating its potential as a cancer therapy. Additionally, its mechanism of action is well understood, which allows for further investigation into its effects on the DNA damage response pathway. However, one limitation of 1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide is that it has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.

Future Directions

There are several potential future directions for the study of 1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide. One area of research could be to investigate its use in combination with other targeted therapies, such as immune checkpoint inhibitors. Additionally, further preclinical studies could be conducted to determine its efficacy in other cancer types. Finally, clinical trials could be conducted to determine its safety and efficacy in humans, which would be a crucial step in its development as a cancer therapy.

Synthesis Methods

The synthesis of 1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide involves several steps, starting with the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-amino-1-(2,6-difluorobenzyl)piperidine-4-carboxamide to form the amide intermediate, which is then reacted with (E)-3-bromoacrylic acid to form the final product.

Scientific Research Applications

1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to enhance the efficacy of various chemotherapeutic agents, including gemcitabine, cisplatin, and doxorubicin. Additionally, it has been shown to sensitize cancer cells to radiation therapy. 1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide has also been studied for its potential use in combination with other targeted therapies, such as PARP inhibitors.

properties

IUPAC Name

1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2S/c14-11-3-1-10(19-11)2-4-12(17)16-7-5-9(6-8-16)13(15)18/h1-4,9H,5-8H2,(H2,15,18)/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQXGVDFNAYUGK-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C=CC2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)N)C(=O)/C=C/C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.